molecular formula C8H7N3O2S B1468090 1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1456462-38-6

1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1468090
CAS No.: 1456462-38-6
M. Wt: 209.23 g/mol
InChI Key: MXKSKKWZPZTWJN-UHFFFAOYSA-N
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Description

1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound that features a thiophene ring attached to a triazole ring

Scientific Research Applications

1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has diverse applications in scientific research:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

While specific safety and hazard information for “1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” is not available, it’s important to handle all chemicals with care and take necessary precautions. For example, avoid contact with skin and eyes, avoid formation of dust and aerosols .

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it’s possible that future research could involve the synthesis and investigation of new structural prototypes like “1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid”.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

  • Thiophene Derivative Preparation: The starting material, thiophene-3-carboxaldehyde, is prepared through known synthetic routes.

  • Triazole Formation: The triazole ring is formed using a [3+2] cycloaddition reaction, often involving azides and alkynes.

  • Carboxylic Acid Functionalization: The carboxylic acid group is introduced through oxidation reactions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Conversion of the thiophene ring to its oxidized derivatives.

  • Reduction: Reduction of the triazole ring or other functional groups.

  • Substitution: Replacement of hydrogen atoms with other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Thiophene-3-carboxylic acid derivatives.

  • Reduction Products: Reduced triazole derivatives.

  • Substitution Products: Substituted thiophene and triazole derivatives.

Comparison with Similar Compounds

1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific structural features. Similar compounds include:

  • 1-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

  • 1-[(thiophen-3-yl)methyl]-1H-1,2,4-triazole-3-carboxylic acid

  • 1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazole-5-carboxylic acid

These compounds share the thiophene and triazole motifs but differ in their substitution patterns, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

1-(thiophen-3-ylmethyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c12-8(13)7-4-11(10-9-7)3-6-1-2-14-5-6/h1-2,4-5H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKSKKWZPZTWJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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